Compound Description: Nifedipine is a prominent dihydropyridine calcium channel blocker renowned for its therapeutic efficacy in managing hypertension and angina pectoris. It acts by inhibiting calcium influx through L-type calcium channels, primarily in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. []
Relevance: Nifedipine serves as a crucial structural analog to diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share the fundamental 1,4-dihydropyridine ring system, with nifedipine bearing a 2-nitrophenyl group at the 4-position, highlighting the significance of the nitrophenyl substituent in influencing calcium channel antagonist activity. Subtle structural variations between these compounds contribute to their distinct pharmacological properties. [, ]
Nitrendipine
Compound Description: Nitrendipine, a dihydropyridine calcium channel antagonist, exhibits potent and long-lasting antihypertensive effects. Its mechanism of action involves selectively blocking L-type calcium channels, predominantly in vascular smooth muscle, resulting in vasodilation and subsequent blood pressure reduction. []
Relevance: Nitrendipine and diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 4-aryl-1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylates class. Nitrendipine, with its 3-nitrophenyl group at the 4-position and non-identical ester functions (ethyl and methyl), offers valuable insights into the structure-activity relationships within this chemical class. Notably, asymmetrically substituted derivatives like nitrendipine often display enhanced pharmacological activities compared to their symmetrical counterparts, as observed in their superior coronary vasodilating and antihypertensive properties. []
Nimodipine
Compound Description: Nimodipine is a dihydropyridine calcium channel blocker celebrated for its neuroprotective properties and therapeutic application in managing neurological disorders like subarachnoid hemorrhage. It exhibits high lipophilicity, facilitating its penetration across the blood-brain barrier. [, ]
Relevance: Nimodipine serves as a significant reference compound when evaluating the calcium channel antagonist activity and anticonvulsant properties of related dihydropyridines, including diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, ]
Nicardipine
Compound Description: Nicardipine is a dihydropyridine calcium channel antagonist distinguished by its rapid onset and short duration of action. It effectively manages hypertension and angina pectoris by inhibiting calcium influx through L-type calcium channels, leading to vasodilation. [, , , , ]
Relevance: Nicardipine acts as a vital point of comparison when assessing the pharmacological profiles, especially the antihypertensive and vasodilatory effects, of newly developed dihydropyridine calcium channel antagonists, including those structurally related to diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, , , , ]
Amlodipine
Compound Description: Amlodipine is a widely prescribed long-acting dihydropyridine calcium channel blocker used in treating hypertension and coronary artery disease. It exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells, leading to vasodilation and reduced myocardial oxygen demand. Amlodipine besylate, the besylate salt form, is commonly used for its enhanced water solubility and improved bioavailability. [, , ]
Relevance: Both amlodipine and diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the dihydropyridine class of calcium channel blockers. This structural similarity underscores their shared mechanism of action and therapeutic applications in cardiovascular diseases. [, , ]
Compound Description: FRC-8411 is a novel dihydropyridine derivative with potent and long-lasting antihypertensive properties. It exhibits a gradual onset of action and a longer duration of effect compared to other reference drugs in its class. []
Relevance: FRC-8411, like diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the dihydropyridine class of calcium channel blockers. Their structural similarity is evident in their shared 1,4-dihydropyridine ring system and the presence of a nitrophenyl group at the 4-position, emphasizing the crucial role of these structural elements in their antihypertensive activity. []
Relevance: This compound shares the 1,4-dihydropyridine ring, 2-nitrophenyl substituent at the 4-position, and 2,6-dimethyl substitutions with diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key difference lies in the presence of cyanoethyl ester groups instead of ethyl esters, highlighting the impact of ester variations on stability and potential metabolic pathways. []
Compound Description: MN9202 is a dihydropyridine derivative investigated for its protective effects against shock induced by intestinal ischemia-reperfusion injury. It has demonstrated the ability to mitigate organ damage, improve hemodynamic parameters, and enhance survival rates in experimental models. [, ]
Relevance: MN9202 shares the core dihydropyridine structure with diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The presence of a 3-nitrophenyl group at the 4-position in both compounds suggests similar pharmacological targets and potential therapeutic applications in conditions involving ischemia-reperfusion injury. [, ]
Compound Description: TC-81 is a novel dihydropyridine calcium channel antagonist that exhibits potent, long-lasting, and slow-onset antihypertensive activity, especially when administered orally. Its mechanism of action involves inhibiting calcium influx through L-type calcium channels, leading to vasodilation. TC-81 has shown promising results in preclinical studies, suggesting its potential as a therapeutic agent for long-term antihypertensive therapy. [, , ]
Relevance: TC-81 shares the core dihydropyridine structure with diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The presence of a nitrophenyl group at the 4-position in both compounds, albeit with different substitution patterns, suggests similarities in their pharmacological targets and potential therapeutic applications as calcium channel antagonists. [, , ]
Compound Description: NKY-722 is a novel water-soluble dihydropyridine calcium channel antagonist known for its potent, slow-onset, and long-lasting antihypertensive activity. It acts by inhibiting calcium influx through L-type calcium channels, leading to vasodilation. Preclinical studies highlight its potential as a promising candidate for long-term antihypertensive therapy due to its favorable pharmacological properties. [, , ]
Relevance: NKY-722 and diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the dihydropyridine class of calcium channel blockers. [, , ]
Compound Description: Manidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. It exhibits stereoselective activity, with the (S)-(+)-enantiomer demonstrating significantly higher potency compared to the (R)-(−)-isomer. []
Relevance: Manidipine shares the core dihydropyridine structure and the presence of a 3-nitrophenyl group at the 4-position with diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, highlighting their shared classification as dihydropyridine calcium channel blockers and their potential for similar therapeutic applications. []
Compound Description: This dihydropyridine derivative exhibits antihypertensive activity, attributed to its calcium channel blocking properties. The (S)-(+)-enantiomer demonstrates higher potency in pharmacological studies, indicating stereoselectivity in its mechanism of action. [, ]
Relevance: This compound, like diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the dihydropyridine class of calcium channel blockers, characterized by the 1,4-dihydropyridine ring system. The presence of a 3-nitrophenyl group at the 4-position further strengthens their structural similarity. [, ]
Compound Description: KW-3049 is a new calcium antagonist that exhibits marked antihypertensive action without significantly affecting plasma renin activity or aldosterone concentration. []
Relevance: KW-3049 and diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine ring system and the presence of a nitrophenyl substituent at the 4-position. This structural similarity underscores their shared classification as dihydropyridine calcium channel blockers and their potential therapeutic applications in cardiovascular diseases, particularly hypertension. []
Compound Description: This compound, synthesized via the Hantzsch reaction, exhibits a range of biological activities. It displays fungicidal properties, antiviral activity against tobacco mosaic virus, and some insecticidal effects against the armyworm. [, ]
Relevance: While this compound shares the 1,4-dihydropyridine core and 3,5-dicarboxylate substitution with diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, the key difference lies in the 4-position substituent. The thiadiazole group in this compound, compared to the nitrophenyl group in the target compound, suggests a distinct mode of action despite their structural similarities. [, ]
Compound Description: This compound is a nitrooxy derivative of a dihydropyridine calcium channel blocker. The nitrooxy group (-ONO2) is a nitric oxide (NO) donor, and its incorporation into the dihydropyridine structure might confer additional pharmacological properties related to NO release, such as vasodilation. []
Relevance: This compound shares the 1,4-dihydropyridine ring system, the 3-nitrophenyl substituent at the 4-position, and the 2,6-dimethyl substitutions with diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key difference lies in the ester moieties, highlighting how subtle structural modifications can influence pharmacological profiles. []
Compound Description: This compound is a potent calcium antagonist that exists as stereoisomers and optical isomers. Among these isomers, the (+)-alpha or (S)-(S)-isomer demonstrates the most potent hypotensive activity. []
Relevance: This compound, along with diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, falls under the category of dihydropyridine calcium channel blockers. The shared 1,4-dihydropyridine ring system and the presence of a 3-nitrophenyl group at the 4-position in both compounds underscore their close structural relationship. []
Compound Description: FRC-8411 is a new dihydropyridine derivative with potent and long-lasting antihypertensive properties. It exhibits polymorphism, existing in two distinct crystal forms (Form I and Form II). []
Relevance: FRC-8411 shares the core dihydropyridine structure and the presence of a 3-nitrophenyl group at the 4-position with diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, highlighting their shared classification as dihydropyridine calcium channel blockers and their potential for similar therapeutic applications. []
Compound Description: Lercanidipine, a dihydropyridine calcium channel blocker, effectively treats hypertension. The development of a cost-effective method for producing optically pure lercanidipine free alkali has significant implications for its industrial-scale production. []
Relevance: Lercanidipine and diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine ring system and the presence of a 3-nitrophenyl substituent at the 4-position. []
Relevance: Although this compound shares the 1,4-dihydropyridine core structure with diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, the absence of a nitrophenyl group and the presence of a 2,3-dichlorophenyl group at the 4-position suggest potential differences in their pharmacological profiles and target selectivity. []
Compound Description: Nisoldipine is a calcium channel blocker primarily used in the treatment of hypertension. It is available in various formulations, including oral tablets and capsules. [, ]
Relevance: Nisoldipine, similar to diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the dihydropyridine class of calcium channel blockers. [, ]
Compound Description: These compounds are designed as potential dual-acting agents targeting both angiotensin II receptors and calcium channels. This dual activity stems from incorporating structural features of telmisartan, an angiotensin II receptor blocker, and nifedipine. The regioselective hydrolysis of the carboethoxybiphenyl moiety to carboxybiphenyl is crucial for their angiotensin II receptor blocking activity. []
Relevance: These compounds share the 1,4-dihydropyridine core structure with diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The distinct feature is the presence of an imidazole ring linked to the dihydropyridine moiety, which is further substituted with a biphenyl group. []
Compound Description: These nifedipine analogues feature a 1-methyl-5-nitro-2-imidazolyl group replacing the 2-nitrophenyl group at position 4. Many of these compounds exhibit potent calcium antagonist activity in the GPILSM assay and demonstrate antinociceptive effects in the mouse tail-flick assay. []
Relevance: These compounds, while structurally related to diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate by sharing the dihydropyridine ring system, differ significantly in the 4-position substituent. []
Compound Description: S-312-d is a novel dihydrothienopyridine calcium antagonist that exhibits potent calcium channel blocking activity. It demonstrates high affinity for 1,4-dihydropyridine binding sites in the brain and effectively relaxes isolated arteries. Its pharmacological profile suggests potential therapeutic applications in cardiovascular and neurological disorders. []
Relevance: While S-312-d shares the 3-nitrophenyl substituent with diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, its core structure differs significantly. S-312-d incorporates a thieno[2,3-b]pyridine ring system instead of the 1,4-dihydropyridine ring, indicating a distinct chemical class despite sharing the nitrophenyl pharmacophore. []
Compound Description: BBR 2160 is a potent and long-lasting calcium entry blocker that demonstrates significant antihypertensive activity. It effectively displaces 3H-nitrendipine from binding sites and exhibits higher potency than amlodipine. BBR 2160's pharmacological profile suggests its potential as a therapeutic agent for cardiovascular diseases, particularly hypertension. []
Relevance: BBR 2160 and diethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate both belong to the dihydropyridine class of calcium channel blockers. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.